
3-Methylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclopropene is a hydrocarbon with the chemical formula C₄H₆. It is a colorless gas that is known for its high reactivity and tendency to polymerize. This compound is structurally related to cyclopropene, with a methyl group attached to the third carbon of the cyclopropene ring. It has garnered significant interest due to its applications in various fields, particularly in agriculture as a plant growth regulator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylcyclopropene can be synthesized through several methods. One common method involves the reaction of methallyl chloride with a strong base such as sodium amide or sodium tert-butoxide. This intramolecular cyclization reaction yields this compound with varying efficiencies depending on the specific conditions used .
Industrial Production Methods
In industrial settings, this compound is often produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stabilized for commercial use by encapsulation in specialized formulations to prevent premature polymerization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylcyclopropene undergoes a variety of chemical reactions due to its strained ring structure and unsaturation. Some of the common reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can facilitate reduction.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes .
Applications De Recherche Scientifique
3-Methylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutene derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The primary mechanism of action of 3-Methylcyclopropene involves its binding to the ethylene receptor in plants. By blocking this receptor, the compound inhibits the effects of ethylene, a natural plant hormone responsible for processes such as fruit ripening and flower wilting. This competitive inhibition prevents ethylene from exerting its effects, thereby prolonging the freshness of produce .
Comparaison Avec Des Composés Similaires
3-Methylcyclopropene is often compared to other cyclopropene derivatives such as:
1-Methylcyclopropene: Another plant growth regulator with a similar mechanism of action but differing in the position of the methyl group.
Methylenecyclopropene: A related compound with an exocyclic double bond, known for its high reactivity and use in organic synthesis.
Cyclopropene: The parent compound of the cyclopropene family, used as a building block in various chemical reactions.
This compound is unique in its specific applications and reactivity, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
18631-90-8 |
|---|---|
Formule moléculaire |
C4H6 |
Poids moléculaire |
54.09 g/mol |
Nom IUPAC |
3-methylcyclopropene |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 |
Clé InChI |
FAPGNCCCFGCZKP-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


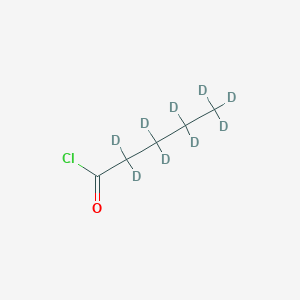
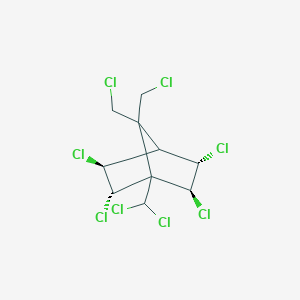
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
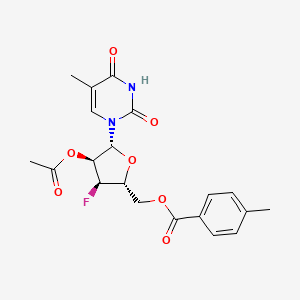
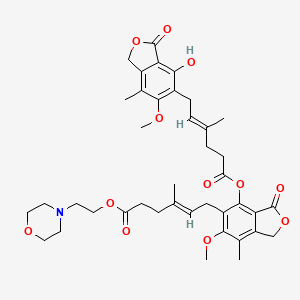
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
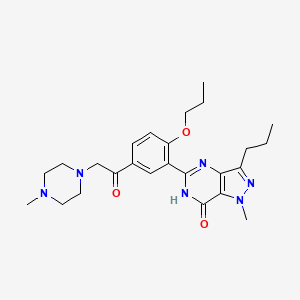
![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
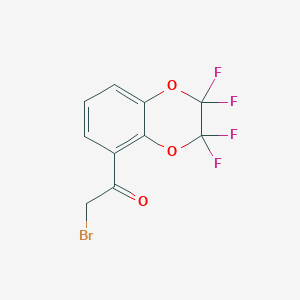
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)

![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
